molecular formula C9H15N3O2 B8441761 1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-1H-pyrazol-3-ylamine CAS No. 1093967-40-8

1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-1H-pyrazol-3-ylamine

Cat. No. B8441761
M. Wt: 197.23 g/mol
InChI Key: UJOGKOIBEFPJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC1(C)OCC(Cn2ccc([N+](=O)[O-])n2)O1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:17][CH2:18][OH:19].[CH3:1][C:2]1([CH3:16])[O:3][CH2:4][CH:5]([CH2:7][n:8]2[n:9][c:10]([N+:13]([O-:14])=[O:15])[cH:11][cH:12]2)[O:6]1>>[CH3:1][C:2]1([CH3:16])[O:3][CH2:4][CH:5]([CH2:7][n:8]2[n:9][c:10]([NH2:13])[cH:11][cH:12]2)[O:6]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
CC1(C)OCC(Cn2ccc([N+](=O)[O-])n2)O1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC1(C)OCC(Cn2ccc([N+](=O)[O-])n2)O1

Outcomes

Product
Name
Type
product
Smiles
CC1(C)OCC(Cn2ccc(N)n2)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC1(C)OCC(Cn2ccc([N+](=O)[O-])n2)O1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:17][CH2:18][OH:19].[CH3:1][C:2]1([CH3:16])[O:3][CH2:4][CH:5]([CH2:7][n:8]2[n:9][c:10]([N+:13]([O-:14])=[O:15])[cH:11][cH:12]2)[O:6]1>>[CH3:1][C:2]1([CH3:16])[O:3][CH2:4][CH:5]([CH2:7][n:8]2[n:9][c:10]([NH2:13])[cH:11][cH:12]2)[O:6]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
CC1(C)OCC(Cn2ccc([N+](=O)[O-])n2)O1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC1(C)OCC(Cn2ccc([N+](=O)[O-])n2)O1

Outcomes

Product
Name
Type
product
Smiles
CC1(C)OCC(Cn2ccc(N)n2)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC1(C)OCC(Cn2ccc([N+](=O)[O-])n2)O1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:17][CH2:18][OH:19].[CH3:1][C:2]1([CH3:16])[O:3][CH2:4][CH:5]([CH2:7][n:8]2[n:9][c:10]([N+:13]([O-:14])=[O:15])[cH:11][cH:12]2)[O:6]1>>[CH3:1][C:2]1([CH3:16])[O:3][CH2:4][CH:5]([CH2:7][n:8]2[n:9][c:10]([NH2:13])[cH:11][cH:12]2)[O:6]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
CC1(C)OCC(Cn2ccc([N+](=O)[O-])n2)O1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC1(C)OCC(Cn2ccc([N+](=O)[O-])n2)O1

Outcomes

Product
Name
Type
product
Smiles
CC1(C)OCC(Cn2ccc(N)n2)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.